2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(4-nitrophenyl)-2-oxo-
Description
This compound belongs to the 2H-pyran-3-carbonitrile family, characterized by a pyran ring fused with a nitrile group. The specific substitution pattern—4-(methylthio), 6-(4-nitrophenyl), and 2-oxo—confers unique electronic and steric properties. The methylthio group (-SCH₃) enhances lipophilicity, while the 4-nitrophenyl moiety introduces strong electron-withdrawing effects, influencing reactivity and photophysical behavior. Such derivatives are often explored for applications in organic synthesis, materials science, and medicinal chemistry due to their tunable electronic profiles .
Properties
CAS No. |
251300-66-0 |
|---|---|
Molecular Formula |
C13H8N2O4S |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
4-methylsulfanyl-6-(4-nitrophenyl)-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8N2O4S/c1-20-12-6-11(19-13(16)10(12)7-14)8-2-4-9(5-3-8)15(17)18/h2-6H,1H3 |
InChI Key |
HCXQILPGWICWKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues differ in substituents at the 4-, 6-, or 2-positions:
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in the target compound, -Br in , -CF₃ in ) increase polarity and melting points compared to electron-donating groups (-OCH₃ in ).
- Heterocyclic variations: Pyridine cores (e.g., ) exhibit distinct electronic properties vs. pyranones due to nitrogen incorporation.
Physicochemical Properties
- Solubility : Methylthio and nitrophenyl groups reduce aqueous solubility but enhance organic solvent compatibility.
Spectroscopic Comparisons
- IR Spectroscopy: The target compound’s -NO₂ group shows strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), absent in phenyl or methoxy analogues .
- NMR :
- UV-Vis : Nitrophenyl derivatives exhibit redshifted absorption (λmax ~400–450 nm) compared to phenyl (λmax ~350–380 nm) due to extended conjugation .
Q & A
Q. What are the recommended synthetic pathways for preparing 2H-Pyran-3-carbonitrile derivatives, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, such as Knoevenagel-Michael tandem reactions or cyclocondensation of nitrile-containing precursors with aldehydes/ketones. Key steps include:
- Intermediate formation : Use β-chloroenaldehyde derivatives to introduce substituents (e.g., methylthio groups) via nucleophilic substitution .
- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance ring closure efficiency .
- Purification : Employ column chromatography or recrystallization to isolate the target compound. Monitor reaction progress via TLC and confirm structure with NMR (¹H/¹³C) and IR spectroscopy .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?
Q. What are the key physicochemical properties influencing reactivity and stability?
- Hydrolysis susceptibility : The nitrile group may hydrolyze to amides under acidic/basic conditions. Stabilize with inert atmospheres (N₂/Ar) during synthesis .
- Thermal stability : Decomposition temperatures (Td) >200°C are typical for pyran derivatives, verified via thermogravimetric analysis (TGA) .
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the nitro group’s electron-withdrawing effect .
Advanced Research Questions
Q. How can computational methods predict reaction mechanisms and electronic properties?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the nitrophenyl group lowers LUMO energy, enhancing electron-accepting capacity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data?
- Cross-validation : Compare XRD data (e.g., unit cell parameters: a = 22.94 Å, b = 7.58 Å) with computational models to identify discrepancies in bond angles or torsion angles .
- Statistical analysis : Apply Rietveld refinement for XRD or principal component analysis (PCA) for NMR datasets to distinguish experimental noise from structural anomalies .
Q. How does substituent variation (e.g., nitro vs. methoxy groups) impact biological activity?
- Structure-Activity Relationship (SAR) studies :
- In vitro testing : Use MIC (Minimum Inhibitory Concentration) assays for antimicrobial evaluation or MTT assays for cytotoxicity profiling .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
